5-Methyltetralin (CAS: 2809-64-5), or 5-methyl-1,2,3,4-tetrahydronaphthalene, is a partially hydrogenated bicyclic aromatic hydrocarbon characterized by a methyl group positioned on the aromatic ring adjacent to the saturated ring. In industrial and research procurement, it is primarily sourced as a high-value intermediate for organic synthesis, a specialized hydrogen-donor solvent for hydrocarbon upgrading, and a critical model compound in Liquid Organic Hydrogen Carrier (LOHC) technology [1]. Unlike unsubstituted tetralin, the presence of the 5-methyl group introduces specific electronic and steric properties that dictate its reactivity in electrophilic aromatic substitutions and its adsorption behavior on transition metal catalysts [2]. With a boiling point of approximately 234 °C and a melting point of -23 °C, it offers excellent liquid-phase processability for continuous-flow applications and formulation chemistry [3].
Substituting 5-methyltetralin with the more common unsubstituted tetralin or its isomer, 6-methyltetralin, fundamentally alters reaction kinetics and product selectivity. In catalytic hydrogenation and LOHC applications, the methyl group at the 5-position (adjacent to the saturated cycloalkane ring) creates significant steric hindrance during catalyst adsorption (e.g., on Pt or Ru surfaces) [1]. This hindrance makes the subsequent deep hydrogenation to methyldecalin much more challenging compared to 6-methyltetralin or unsubstituted tetralin, directly impacting hydrogen storage capacity and dehydrogenation enthalpies [2]. Furthermore, in organic synthesis, the 5-methyl group directs electrophilic aromatic substitution to different positions than the 6-methyl isomer, meaning that using the wrong isomer will result in entirely different downstream derivatives, rendering them non-interchangeable for targeted pharmaceutical or agrochemical precursor synthesis[3].
In hydrodearomatization and LOHC studies, the position of the methyl group significantly affects the hydrogenation rate of the aromatic ring. Studies using Pt/Al2O3 catalysts at 250 °C demonstrate that the hydrogenation of the unsubstituted ring in tetralin is several times faster than that of methyl-substituted rings. When comparing the deep hydrogenation of methyltetralins to methyldecalins, the steric hindrance at the 5-position makes 5-methyltetralin more resistant to complete saturation than unsubstituted tetralin, serving as a critical rate-limiting intermediate [1].
| Evidence Dimension | Catalytic hydrogenation resistance (steric hindrance) |
| Target Compound Data | High resistance to deep hydrogenation (accumulation as an intermediate) |
| Comparator Or Baseline | Unsubstituted tetralin (rapidly hydrogenates to decalin) |
| Quantified Difference | Unsubstituted ring hydrogenation is several times faster than the 5-methyl substituted ring |
| Conditions | Pt/Al2O3 catalyst, 250 °C, 50 bar H2 |
For LOHC system design, buyers must use 5-methyltetralin to accurately model the thermodynamic bottlenecks and catalyst requirements of methylnaphthalene-based hydrogen storage.
For continuous flow processes and solvent applications, physical state at ambient conditions is critical. 5-Methyltetralin exhibits a melting point of -23 °C and a boiling point of 234 °C, ensuring it remains a low-viscosity liquid under standard laboratory and industrial conditions [1]. In contrast, the unhydrogenated precursor 2-methylnaphthalene melts at 34 °C, and unsubstituted naphthalene melts at 80 °C, requiring heated lines to prevent precipitation or blockages.
| Evidence Dimension | Melting Point / Ambient State |
| Target Compound Data | -23 °C (Liquid at room temperature) |
| Comparator Or Baseline | Naphthalene (80 °C) / 2-Methylnaphthalene (34 °C) (Solids at room temperature) |
| Quantified Difference | Melting point depression of >50 °C compared to unhydrogenated analogs |
| Conditions | Standard atmospheric pressure (1 atm) |
Procuring 5-methyltetralin eliminates the need for heated transfer lines and specialized solid-handling equipment required for its unhydrogenated aromatic counterparts.
In standardized industrial analyses (e.g., UOP Method 495-03) for estimating total aromatics in n-paraffin products, specific isomers exhibit distinct UV absorptivities. The average absorptivity for 5-methyltetralin is distinctly cataloged compared to 6-methyltetralin, allowing for precise calibration and background correction in complex hydrocarbon mixtures[1]. Using the incorrect isomer as an analytical standard will skew the calculated mass-% of aromatics.
| Evidence Dimension | UV Absorptivity Profile |
| Target Compound Data | Specific UV absorbance signature for the 5-methyl isomer |
| Comparator Or Baseline | 6-methyltetralin |
| Quantified Difference | Distinct absorptivity values used for mass-% computation in UOP methods |
| Conditions | UV Spectrophotometry (360 to 220 nm) in isooctane |
Analytical laboratories must procure the exact 5-methyltetralin isomer to ensure compliance and accuracy when standardizing UV-based aromatic quantification methods.
Due to its specific steric hindrance at the 5-position, 5-methyltetralin is the ideal model compound for evaluating the efficiency of novel Ru, Pt, and Ni-Mo catalysts intended for deep hydrogenation. It allows researchers to accurately test a catalyst's ability to overcome thermodynamic bottlenecks in Liquid Organic Hydrogen Carrier (LOHC) systems [1].
In the synthesis of advanced agrochemicals, fragrances, and biomimetic models (such as Ring-D aromatic phytosteroids), 5-methyltetralin serves as a non-substitutable building block. Its unique substitution pattern directs subsequent electrophilic aromatic substitutions to specific positions, ensuring the correct regioisomer is formed, which cannot be achieved using 6-methyltetralin[2].
Leveraging its wide liquid range (melting point -23 °C, boiling point 234 °C) and specific hydrogen-transfer kinetics, 5-methyltetralin is utilized as an advanced hydrogen-donor solvent in coal liquefaction and heavy oil upgrading. It provides excellent processability and pumpability without the need for heated lines [3].